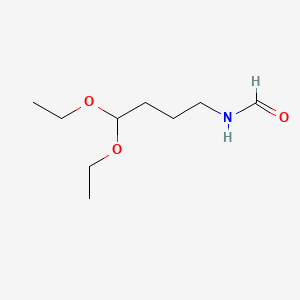

N-(4,4-Diethoxybutyl)-formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4-Diethoxybutyl)-formamide is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol. It is used primarily as a building block in organic synthesis, particularly in the preparation of gamma-methylaminobuteraldehyde precursors.

Vorbereitungsmethoden

The synthesis of N-(4,4-Diethoxybutyl)-formamide typically involves the reaction of 4,4-diethoxybutan-1-amine with formic acid or formic acid derivatives . One efficient method for the preparation of formamide derivatives is promoted by sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This method is advantageous due to its mild reaction conditions and high yields.

Analyse Chemischer Reaktionen

N-(4,4-Diethoxybutyl)-formamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives Major products formed from these reactions include 2-aryl-1-sulfonylpyrrolidines and 3-arylidene-1-pyrrolines.

Wissenschaftliche Forschungsanwendungen

N-(4,4-Diethoxybutyl)-formamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules, including gamma-methylaminobuteraldehyde.

Biology: It is involved in the preparation of biologically active compounds, such as pyrrolidine derivatives, which have pharmacological activity.

Medicine: Compounds derived from this compound are investigated for their potential therapeutic applications, including treatments for neurodegenerative diseases.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4,4-Diethoxybutyl)-formamide involves its participation in acid-catalyzed intramolecular cyclization reactions. These reactions lead to the formation of cyclic imines and other biologically active compounds . The molecular targets and pathways involved include the formation of C-N and C-C bonds through electrophilic and nucleophilic interactions .

Vergleich Mit ähnlichen Verbindungen

N-(4,4-Diethoxybutyl)-formamide can be compared with other similar compounds, such as:

N-(4,4-Diethoxybutyl)sulfonamides: These compounds have similar electronic properties and are used in the synthesis of 2-aryl-1-sulfonylpyrrolidines.

4,4-Diethoxybutylureas: These compounds are used in similar synthetic routes and have comparable reactivity.

N,N’-Diphenylformamidines: These compounds are used in coordination chemistry and have different applications in organic synthesis.

This compound stands out due to its unique reactivity and versatility in various synthetic applications.

Biologische Aktivität

N-(4,4-Diethoxybutyl)-formamide is a chemical compound with significant implications in the fields of organic synthesis and medicinal chemistry. Its unique structure and reactivity make it a valuable precursor for various biologically active compounds. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C9H19NO3

- Molecular Weight : 189.25 g/mol

- CAS Number : 220803-77-0

This compound is primarily utilized as a building block in organic synthesis, particularly for the preparation of gamma-methylaminobuteraldehyde precursors and pyrrolidine derivatives, which exhibit various pharmacological activities.

This compound undergoes a novel tandem reaction that transforms its imine derivatives into 3-arylidene-1-pyrrolines. This transformation is facilitated by acid-catalyzed intramolecular cyclization coupled with a 1,3-sigmatropic shift of the aryl fragment .

Biochemical Pathways

The compound's biological activity is linked to its ability to form cyclic imines, which are of interest for their potential therapeutic effects. The synthesis of these cyclic structures is crucial for developing new drugs targeting various biological pathways .

Pharmacological Applications

Research has indicated that compounds derived from this compound may possess significant pharmacological properties:

- Neurodegenerative Diseases : Derivatives are being investigated for their potential in treating conditions such as Alzheimer's and Parkinson's disease due to their ability to interact with neuroreceptors and influence neurotransmitter systems.

- Anxiolytic and Hypnotic Effects : Some derivatives have shown promise as anxiolytics and hypnotics, potentially offering therapeutic benefits for anxiety disorders and sleep-related issues .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Synthesis of Pyrrolidine Derivatives : A study demonstrated the synthesis of various pyrrolidine derivatives from this compound, noting their enhanced biological activity compared to non-cyclic analogs.

- Potential for Drug Development : Research published in the Journal of Organic Chemistry emphasized the compound's role in developing new therapeutic agents targeting specific receptors involved in neurodegenerative diseases .

- Tandem Reactions : A study focused on the tandem reactions involving this compound showed that these reactions could yield high-purity products with significant biological activity, suggesting a pathway for synthesizing drugs with improved efficacy .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| N-(4,4-Diethoxybutyl)sulfonamides | Similar electronic properties; used in synthesis | Antimicrobial agents |

| 4,4-Diethoxybutylureas | Comparable reactivity | Anti-inflammatory drugs |

| N,N’-Diphenylformamidines | Different applications in coordination chemistry | Anticancer agents |

This comparative analysis underscores the versatile nature of this compound in synthetic chemistry and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(4,4-diethoxybutyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-3-12-9(13-4-2)6-5-7-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEHXSQEPBAIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747607 |

Source

|

| Record name | N-(4,4-Diethoxybutyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220803-77-0 |

Source

|

| Record name | N-(4,4-Diethoxybutyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.